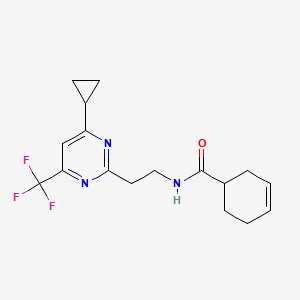![molecular formula C20H19ClN2O3S2 B2939379 N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide CAS No. 1226430-71-2](/img/structure/B2939379.png)
N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (CONH2), a sulfonamide group (SO2NH2), and a benzyl group (C6H5CH2). The benzyl group is substituted with a chlorine atom, and the sulfonamide group is further substituted with a methyl group and a 4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the carboxamide group, the sulfonamide group, and the benzyl group. The chlorine atom on the benzyl group and the methyl group on the sulfonamide group would also be key features. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Sulfonamides, for example, are known to undergo reactions with amines to form substituted sulfonamides .科学的研究の応用
Organic Semiconductor Applications
Thiophene derivatives are well-known for their role in the development of organic semiconductors. The unique electronic properties of thiophene make it an excellent candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound , with its thiophene backbone, could be investigated for its potential to improve charge transport in semiconductor devices .
Anticancer Research
Compounds with a thiophene ring system have shown promise in anticancer research. The sulfonamide group present in F3398-5874 could interact with cancer cell enzymes, potentially leading to the development of new chemotherapeutic agents. Research could focus on the compound’s efficacy against specific cancer cell lines .
Anti-inflammatory Applications
Sulfonamide compounds, due to their structural similarity to p-aminobenzoic acid (PABA), have been used as anti-inflammatory drugs. F3398-5874 could be explored for its anti-inflammatory properties, possibly leading to new treatments for chronic inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives are well-documented. F3398-5874 could be synthesized and tested against various bacterial and fungal strains to assess its potential as a new class of antimicrobial agent .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors. The compound F3398-5874 could be applied to metal surfaces to study its effectiveness in preventing corrosion, which is crucial for extending the lifespan of metal components .
Development of Anesthetics
Thiophene derivatives have been used in the development of anesthetics. The compound’s structure suggests potential use as a voltage-gated sodium channel blocker. Research could explore its application in dental or surgical anesthesia .
Material Science
Due to the compound’s potential electronic properties, it could be used in material science research, particularly in the development of new materials with specific conductivity or photovoltaic properties .
Pharmacological Studies
The compound’s unique structure makes it a candidate for pharmacological studies to explore its interaction with biological systems. This could include investigating its bioavailability, metabolism, and potential side effects .
将来の方向性
Future research on this compound could involve studying its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties. It could also involve exploring its potential uses in various applications, depending on its properties and activities .
作用機序
Target of Action
It is known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological effects . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that the thiophene ring system, which is a part of this compound, plays a crucial role in its biological activity . The interaction of the compound with its targets likely involves the formation of bonds with specific receptors, leading to changes in cellular processes .
Biochemical Pathways
These could potentially include pathways related to inflammation, cell proliferation, and microbial growth .
Pharmacokinetics
The properties of similar compounds suggest that it may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .
Result of Action
These could potentially include the inhibition of cell proliferation in cancer cells, reduction of inflammation, and inhibition of microbial growth .
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-14-6-8-17(9-7-14)28(25,26)23(2)18-10-11-27-19(18)20(24)22-13-15-4-3-5-16(21)12-15/h3-12H,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOSAJYCQXORQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-benzyl-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2939296.png)
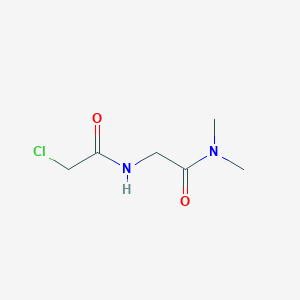
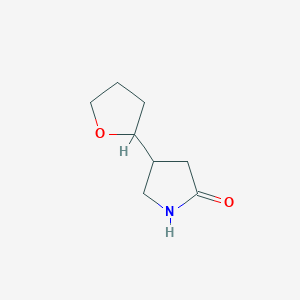


![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2939303.png)
![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2939306.png)
![5-[(3-Nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2939307.png)
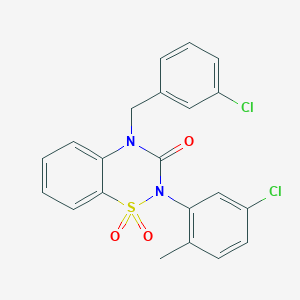
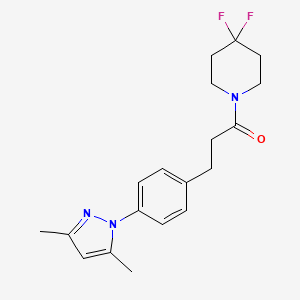
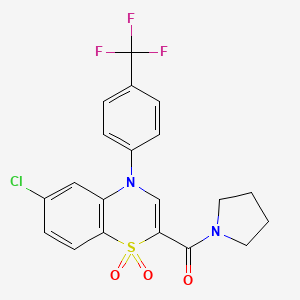
![ethyl 3-methyl-6-oxo-1-(2,2,2-trifluoroethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2939315.png)

